molecular formula C17H15Cl2NO4 B11700279 Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Cat. No.: B11700279
M. Wt: 368.2 g/mol
InChI Key: HEBFCEYTJSNRNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate ester, an acetamido group, and a dichlorophenoxy moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate typically involves the following steps:

    Formation of 2,5-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst.

    Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with an appropriate amine to form the corresponding amide.

    Esterification: The amide is subsequently esterified with ethanol in the presence of an acid catalyst to yield ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenoxyacetic acid.

    Continuous Amidation: Continuous flow reactors are used for the amidation step to ensure high yield and purity.

    Esterification in Batch Reactors: The esterification step is carried out in batch reactors with efficient mixing and temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

  • Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate
  • Ethyl 2-[2-(2,3-dichlorophenoxy)acetamido]benzoate
  • Ethyl 2-[2-(2,6-dichlorophenoxy)acetamido]benzoate

Comparison:

  • Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which influences its reactivity and biological activity.
  • Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate has chlorine atoms at different positions, leading to variations in its chemical and biological properties.
  • Ethyl 2-[2-(2,3-dichlorophenoxy)acetamido]benzoate and Ethyl 2-[2-(2,6-dichlorophenoxy)acetamido]benzoate also exhibit different reactivity patterns due to the positional differences of the chlorine atoms.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

ethyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)12-5-3-4-6-14(12)20-16(21)10-24-15-9-11(18)7-8-13(15)19/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

HEBFCEYTJSNRNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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